molecular formula C18H11Cl3N4O2 B3339468 Diclazuril-methyl CAS No. 103337-71-9

Diclazuril-methyl

Cat. No. B3339468
CAS RN: 103337-71-9
M. Wt: 421.7 g/mol
InChI Key: QQLAHBJJFUDOCT-UHFFFAOYSA-N
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Description

Diclazuril-methyl is a derivative of Diclazuril . Diclazuril is a coccidiostat , which means it is used to prevent and treat coccidiosis, a parasitic disease. It belongs to the class of organic compounds known as diphenylacetonitriles .


Synthesis Analysis

A highly sensitive and specific monoclonal antibody (Mab) against diclazuril was produced. The hapten with diclazuril coupled to diazotised 4-aminobenzoic acid was synthesized and conjugated to bovine serum albumin by the active ester method to form an immunogen for antibody generation .


Molecular Structure Analysis

The molecular formula of this compound is C18H11Cl3N4O2 . It is a cyclic aromatic compound containing a diphenylacetonitrile moiety, which consists of a diphenylmethane linked to an acetonitrile to form 2,2-diphenylacetonitrile .


Chemical Reactions Analysis

A liquid chromatography–tandem mass spectrometry method with high reliability and sensitivity was developed to determine this compound and its two metabolites in chicken muscle and eggs . The selection of isotope peaks of precursor ions and low-mass range scanning allowed the two transitions for the quantification of all compounds .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 421.66 g/mol .

Scientific Research Applications

Chemical Compound Applications in Industry and Medicine

  • Alternative Fuels and Environmental Impact : Research on di-methyl ether (DME) explores its potential as an alternative fuel for compression-ignition engines due to its high cetane number, low auto-ignition temperature, and ability to produce soot-free combustion, indicating a move towards more environmentally friendly fuel options (Arcoumanis et al., 2008).

  • Toxicity and Environmental Safety : Studies on various compounds, such as Methyl Chloride and Paraquat, assess their developmental toxicity and environmental health implications, guiding safe usage and regulatory standards to mitigate health risks (Arts et al., 2019).

  • Agricultural and Forestry Applications : Research into the environmental impacts of forestry management herbicides on nontarget aquatic organisms, including aquatic plants like Myriophyllum sibiricum, highlights the importance of understanding the ecological consequences of herbicide use to inform responsible management practices (Roshon et al., 1999).

  • Pharmaceutical Development and Disease Treatment : Studies on compounds such as prazosin detail its pharmacological properties and therapeutic efficacy in hypertension, showcasing the process of drug development and evaluation for clinical use (Brogden et al., 1977).

  • Biotechnological Advances and Genetic Research : Investigations into DNA methylation analysis techniques offer insights into epigenetic modifications that play critical roles in gene expression, disease processes, and the development of diagnostic and therapeutic strategies (Yong et al., 2016).

Safety and Hazards

Diclazuril-methyl can cause mechanical irritation or drying of the skin. Dust contact with the eyes can lead to mechanical irritation. It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3N4O2/c1-18(9-22,10-2-4-11(19)5-3-10)16-13(20)6-12(7-14(16)21)25-17(27)24-15(26)8-23-25/h2-8H,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLAHBJJFUDOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1=CC=C(C=C1)Cl)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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